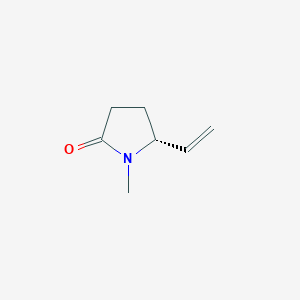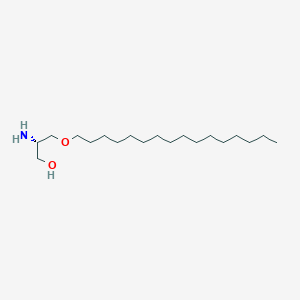
1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol
Vue d'ensemble
Description
1-Hexadecyl-2-amino-2-deoxy-sn-glycerol is an amino alcohol characterized by the replacement of one hydroxyl hydrogen in 2-amino-propane-1-ol with a hexadecyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol typically involves the reaction of 2-amino-propane-1-ol with a hexadecyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Primary amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
1-Hexadecyl-2-amino-2-deoxy-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme specificity and kinetics.
Medicine: Potential therapeutic applications in cancer treatment due to its cytotoxic effects on cancer cells.
Industry: Utilized in the synthesis of specialized lipids and glycolipids for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol involves its interaction with specific enzymes and cellular pathways. For instance, it serves as a substrate for sphingosine kinase, which phosphorylates the compound, leading to the formation of bioactive sphingolipids. These sphingolipids play crucial roles in cell signaling, apoptosis, and proliferation .
Comparaison Avec Des Composés Similaires
1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol: Similar structure but lacks one hydroxyl group.
1-O-Hexadecyl-2-O-acetyl-sn-glycerol: Contains an acetyl group instead of a hydroxyl group.
1,2-O-Dihexadecyl-sn-glycerol: Features hexadecyl groups at both sn-1 and sn-2 positions.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Propriétés
IUPAC Name |
(2S)-2-amino-3-hexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLFGHOMLHSCH-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438358 | |
| Record name | 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136770-76-8 | |
| Record name | 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)
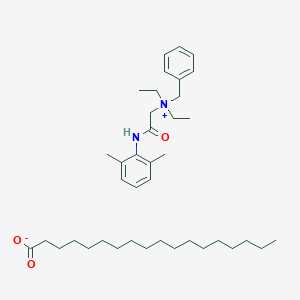
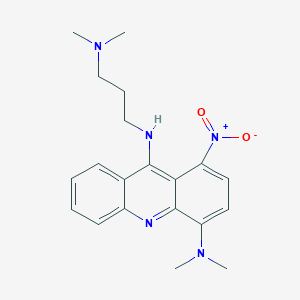
![6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)
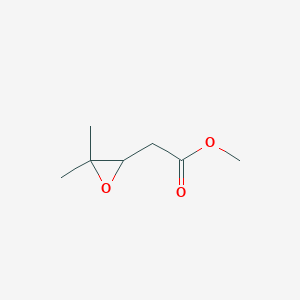
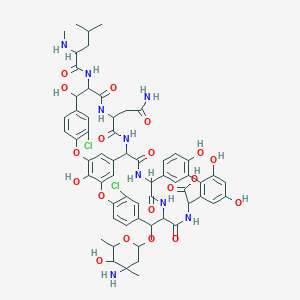
![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)




